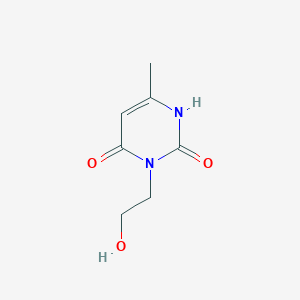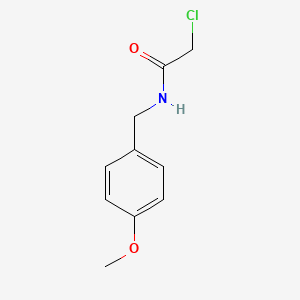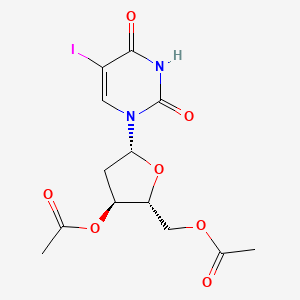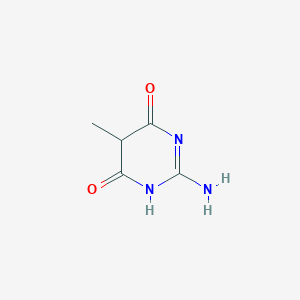
3-(2-Hydroxyethyl)-6-methyluracil
Descripción general
Descripción
The compound “3-(2-Hydroxyethyl)-6-methyluracil” is a derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The 2-Hydroxyethyl group and the methyl group are attached to the 3rd and 6th carbon of the uracil base respectively .
Molecular Structure Analysis
The molecular structure of “3-(2-Hydroxyethyl)-6-methyluracil” would be based on the uracil structure, with the aforementioned groups attached. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The reactivity of “3-(2-Hydroxyethyl)-6-methyluracil” would depend on the functional groups present in the molecule. The uracil base, the hydroxyethyl group, and the methyl group would all potentially participate in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Hydroxyethyl)-6-methyluracil” would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, etc .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- 3-(2-Hydroxyethyl)-6-methyluracil has been studied for its potential in creating new derivatives with natural amino acids, showing promising antiradical (antioxidant) activity. This research explored two synthesis schemes, leading to derivatives with increased antiradical activities compared to the initial 6-methyluracil, particularly when combined with the amino acid methionine (Khazimullina & Gimadieva, 2023).
Chemical Properties and Interactions
- The acid-base properties of 5-Hydroxy-1,3,6-trimethyluracil, closely related to 3-(2-Hydroxyethyl)-6-methyluracil, have been investigated, providing insights into its behavior in aqueous solutions and elucidating its stepwise dissociation mechanism (Petrova et al., 2020).
- Oxidative halogenation methods have been developed for 6-methyluracil derivatives, which could be relevant for the modification of 3-(2-Hydroxyethyl)-6-methyluracil. These methods involve using elemental halogens and potassium halides as halogenating agents, offering a pathway to various halo derivatives (Kasradze et al., 2013).
Potential Diagnostic Applications
- A study on the tissue distribution of a tritium-labelled derivative of 3-(2-Hydroxyethyl)-6-methyluracil investigated its suitability as a diagnostic agent for tumors, although it was found to have low tumor uptake and rapid urinary elimination, limiting its diagnostic utility (Lee et al., 1985).
Structural and Sorption Properties
- The structural and sorption properties of 5-hydroxy-6-methyluracil were analyzed, revealing its ability to form hydrophilic and hydrophobic interactions. This study enhances understanding of its potential applications in various fields, including material science (Ivanov et al., 2005).
Inhibition of Bacterial Growth
- Substituted 6-anilinouracils, closely related to 3-(2-Hydroxyethyl)-6-methyluracil, have shown inhibition of DNA polymerase IIIC in Gram-positive bacteria, indicating potential applications in antibacterial treatments (Zhi et al., 2003).
Molecular Self-Assembly
- A study focused on modeling the self-assembly of 5-Hydroxy-6-methyluracil, which could provide insights into the behavior of 3-(2-Hydroxyethyl)-6-methyluracil in molecular assemblies, important for material science and drug delivery systems (Shayakhmetova et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-hydroxyethyl)-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5-4-6(11)9(2-3-10)7(12)8-5/h4,10H,2-3H2,1H3,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGMHVADTAQGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384348 | |
| Record name | 3-(2-Hydroxyethyl)-6-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethyl)-6-methyluracil | |
CAS RN |
20551-25-1 | |
| Record name | 3-(2-Hydroxyethyl)-6-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20551-25-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride](/img/structure/B1586103.png)





![2-[5-(3-Chlorobenzylthio)-1,3,4-thiadiazol-2-ylthio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B1586114.png)
